N-(naphthalen-2-ylsulfonyl)-1-naphthamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(naphthalen-2-ylsulfonyl)-1-naphthamide and related compounds involves multiple steps, including catalyzed reactions and novel synthetic pathways. For instance, novel hydroxamic acid-based inhibitors containing metal-chelating hydroxamate groups have been identified as potent inhibitors of aminopeptidase N, showcasing the utility of naphthalene derivatives in bioorganic chemistry (Lee et al., 2005). Moreover, Rh(III)-catalyzed cascade reactions involving sulfoxonium ylides have been utilized to form highly functionalized naphthalenones, indicating advanced methods for constructing naphthalene-based frameworks (Chen et al., 2019).
Molecular Structure Analysis
The molecular structure of this compound and its derivatives has been extensively studied, revealing insights into their configuration and spatial arrangement. For instance, the crystal and molecular structure of hexaaquabis(2-naphthalenesulfonato)lanthanoid(III) complexes were determined, providing information on the coordination and hydrogen-bonding patterns of naphthalene sulfonates (Ohki et al., 1985).
Chemical Reactions and Properties
Naphthalene derivatives participate in a wide range of chemical reactions, offering versatile applications. For example, nano magnetite (Fe3O4) has been shown to catalyze the synthesis of naphthalene derivatives under ultrasound irradiation, demonstrating the efficiency and potential green chemistry applications of these compounds (Mokhtary & Torabi, 2017).
Physical Properties Analysis
The physical properties of this compound derivatives, including solubility, melting points, and crystalline structure, are crucial for their practical application. The synthesis and characterization of various derivatives have led to a deeper understanding of these properties and how they relate to the compound's utility in various fields (Özer et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound, such as reactivity, stability, and interaction with other molecules, are essential for its application in materials science, chemistry, and biology. Studies on core-expanded naphthalene diimides fused with sulfur heterocycles, for instance, have contributed to the development of air-stable solution-processed n-channel organic thin film transistors, illustrating the impact of chemical properties on material performance (Hu et al., 2011).
Scientific Research Applications
Supramolecular Chemistry and Molecular Devices
- NDIs are applied in supramolecular chemistry, particularly in creating host-guest complexes for molecular switching devices like catenanes and rotaxanes. They are also used in sensors and as ion-channels by ligand gating (Kobaisi et al., 2016).
Materials Science
- In the field of material science, NDIs have shown promise in conducting thin films and as components in molecular sensors. Their structure-function relationships are crucial in applications like "nanotubes" and molecular wires (Bhosale et al., 2008).
Medicinal Applications
- Naphthalenesulfonamides, a category related to N-(naphthalen-2-ylsulfonyl)-1-naphthamide, have been studied for their ability to inhibit protein kinases. This finding is significant for medicinal applications, especially in drug development (Hidaka et al., 1984).
Organic Electronics
- NDIs are employed in organic electronics, particularly in the development of organic field effect transistors (OFETs) due to their high electron mobility (Durban et al., 2010).
Catalysis and Anion-π Interactions
- NDIs have applications in catalysis through anion-π interactions. This aspect is particularly relevant in designing catalysts for specific chemical reactions (Kobaisi et al., 2016).
Solar Cell Technology
- In solar cell technology, core-substituted NDIs are being explored for their potential in artificial photosynthesis and as components in solar cells (Sakai et al., 2010).
Corrosion Inhibition
- Compounds like Naphthalen-2-yl Naphthalene-2-Carboxammide have been studied for their role in corrosion inhibition, particularly on carbon steel in acidic conditions (Kannan et al., 2018).
Antibacterial Agents
- Synthetic derivatives of naphthalene sulfonamides have shown potent antibacterial properties, making them candidates for new antibacterial drugs (Abbasi et al., 2015).
Future Directions
The future directions in the field of naphthalene derivatives are promising. Researchers are encouraged to design new multicomponent strategies complying with the Green Chemistry principles for the further exploitation of 2-naphthol for the rapid synthesis of versatile biologically relevant heterocycles .
Mechanism of Action
Target of Action
The primary target of N-(naphthalen-2-ylsulfonyl)-1-naphthamide is the UDP-N-acetylmuramoylalanine–D-glutamate ligase . This enzyme plays a crucial role in the biosynthesis of peptidoglycan, a key component of bacterial cell walls .
Mode of Action
This inhibition disrupts the synthesis of peptidoglycan, leading to a weakened bacterial cell wall .
Biochemical Pathways
The compound affects the peptidoglycan biosynthesis pathway, which is essential for bacterial cell wall formation . By inhibiting the UDP-N-acetylmuramoylalanine–D-glutamate ligase, the compound disrupts this pathway, leading to impaired cell wall synthesis .
Pharmacokinetics
Factors such as absorption, distribution, metabolism, and excretion (adme) would play a significant role in determining the compound’s bioavailability .
Result of Action
The inhibition of the UDP-N-acetylmuramoylalanine–D-glutamate ligase enzyme leads to a disruption in the peptidoglycan biosynthesis pathway . This results in a weakened bacterial cell wall, potentially leading to the death of the bacteria .
properties
IUPAC Name |
N-naphthalen-2-ylsulfonylnaphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S/c23-21(20-11-5-9-16-7-3-4-10-19(16)20)22-26(24,25)18-13-12-15-6-1-2-8-17(15)14-18/h1-14H,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNHOGBPEMXZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC(=O)C3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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